An In-depth Technical Guide to the Synthesis of 9,10-Bis(phenylethynyl)anthracene (BPEA)
An In-depth Technical Guide to the Synthesis of 9,10-Bis(phenylethynyl)anthracene (BPEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis(phenylethynyl)anthracene (BPEA) is a highly fluorescent π-conjugated organic compound with significant applications in materials science and chemistry. Its robust photostability and high quantum yield make it a valuable component in chemical light sticks, organic light-emitting diodes (OLEDs), and as a fluorescent dye.[1] This technical guide provides a comprehensive overview of the primary synthetic protocols for BPEA, focusing on detailed experimental procedures, comparative data, and visual representations of the synthetic workflows.
Core Synthetic Strategies
The synthesis of BPEA is predominantly achieved through two reliable methods: the Palladium-catalyzed Sonogashira cross-coupling reaction and a multi-step synthesis commencing with 9,10-anthraquinone. The Sonogashira coupling is the most prevalent approach, offering a direct route from halogenated anthracenes.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful and widely utilized method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] In the context of BPEA synthesis, this reaction typically involves the coupling of 9,10-dibromoanthracene (B139309) with phenylacetylene (B144264) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][4][5]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure based on established methods.[5]
Materials:
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9,10-Dibromoanthracene
-
Phenylacetylene
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Bis(acetonitrile)dichloropalladium(II) [Pd(CH₃CN)₂Cl₂]
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cataCXium A (Di(1-adamantyl)-n-butylphosphine)
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Cesium Carbonate (Cs₂CO₃)
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2-Methyltetrahydrofuran (2-Me-THF)
Procedure:
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To a reaction vessel, add 9,10-dibromoanthracene (1.0 equiv), cesium carbonate (1.0 equiv per halide), bis(acetonitrile)dichloropalladium(II) (0.5 mol % per halide), and cataCXium A (1.0 mol % per halide).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).
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Add anhydrous 2-Methyl-THF as the solvent.
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To this mixture, add phenylacetylene (1.5 equiv per halide) via syringe.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and hexane as the eluent.[5]
-
The fractions containing the pure product are combined and the solvent is evaporated to yield 9,10-bis(phenylethynyl)anthracene as a solid. The product can be further purified by recrystallization from a suitable solvent system like hexane-chloroform.[1]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the Sonogashira synthesis of BPEA.
Synthesis from 9,10-Anthraquinone
An alternative route to BPEA involves the reaction of 9,10-anthraquinone with a lithium acetylide, followed by a reduction step.[6] This method avoids the use of palladium catalysts.
Detailed Experimental Protocol: Anthraquinone Route
This protocol is based on the procedure described in U.S. Patent 3,911,038.[6]
Step 1: Preparation of 9,10-dihydro-9,10-dihydroxy-9,10-bis(phenylethynyl)anthracene
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To a suspension of lithium amide (0.50 mole) in anhydrous dioxane (600 ml), add phenylacetylene (0.50 mole) in dioxane (100 ml).
-
Heat the mixture at reflux for 2 hours.
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To the warm mixture, add 9,10-anthraquinone (0.50 mole) and continue to heat at reflux for 16 hours.
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Cool the mixture and treat with 1 liter of 0.5M aqueous ammonium (B1175870) chloride solution.
-
Filter the product and wash with water to yield the intermediate diol.
Step 2: Reduction to 9,10-Bis(phenylethynyl)anthracene
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The diol intermediate from Step 1 is then reduced to BPEA. A common reducing agent for this transformation is stannous chloride.[6]
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The specific conditions for the reduction step (solvent, temperature, time) can vary, but typically involve treating the diol with stannous chloride in a suitable solvent until the reduction is complete.
-
The final product, BPEA, is then isolated and purified, often through filtration and recrystallization.
Experimental Workflow: Anthraquinone Route
Caption: Workflow for the synthesis of BPEA from 9,10-anthraquinone.
Quantitative Data Summary
The following tables summarize key quantitative data reported for the synthesis of BPEA.
Table 1: Reaction Yields for BPEA Synthesis
| Synthetic Route | Starting Materials | Catalyst/Reagents | Yield (%) | Reference |
| Sonogashira Coupling | 9-Bromo-10-(phenylethynyl)anthracene, Phenylacetylene | - | 93 | [1] |
| One-Pot Sonogashira/DE | 10-Bromo-9-anthracenecarbaldehyde, Phenylacetylene, Benzyl Phenyl Sulfone | - | 90 | [1] |
| Two-Step Sonogashira/DE | 10-Bromo-9-anthracenecarbaldehyde, Phenylacetylene, Benzyl Phenyl Sulfone | - | 94 (overall) | [1] |
Note: "DE" refers to a double-elimination reaction.
Table 2: Physical and Spectroscopic Properties of BPEA
| Property | Value | Reference |
| Molecular Formula | C₃₀H₁₈ | [7] |
| Molecular Weight | 378.46 g/mol | [7] |
| Melting Point | 248-250 °C | [7][8] |
| Appearance | Yellow solid | - |
| Solubility | Insoluble in water; soluble in many organic solvents (e.g., chloroform, benzene).[8] | - |
Conclusion
The synthesis of 9,10-bis(phenylethynyl)anthracene is well-established, with the Sonogashira coupling being a highly efficient and versatile method. The alternative route starting from 9,10-anthraquinone provides a palladium-free option. The choice of synthetic route may depend on the availability of starting materials, desired scale, and tolerance for specific reagents. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this important fluorophore in their respective fields. Further optimization of reaction conditions, particularly in catalyst systems for the Sonogashira coupling, continues to be an area of active research.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3911038A - Process for making bis(phenylethylnyl)anthracenes - Google Patents [patents.google.com]
- 7. 9,10-Bis(phenylethynyl)anthracene 97 10075-85-1 [sigmaaldrich.com]
- 8. 9,10-Bis(phenylethynyl)anthracene | 10075-85-1 [chemicalbook.com]
